1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine
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Overview
Description
1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine is a compound that features a piperidine ring substituted with a benzoyl group and an imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the imidazole ring, a well-known pharmacophore, contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Final Coupling: The final step involves coupling the benzoyl group with the piperidine ring and the imidazole moiety through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Benzyl-substituted piperidine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar imidazole structure.
Omeprazole: An antiulcer drug featuring a substituted imidazole ring.
Uniqueness
1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzoyl group and the imidazole moiety provides a versatile scaffold for further functionalization and optimization in drug development.
Properties
IUPAC Name |
[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-14-18-9-12-20(14)13-15-7-10-19(11-8-15)17(21)16-5-3-2-4-6-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYYILKLHCELAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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